N-1,3-benzodioxol-5-ylguanidine sulfate is a chemical compound that belongs to the class of guanidine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly as an endothelin antagonist. It is derived from the benzodioxole structure, which is known for its presence in various psychoactive substances and pharmaceuticals. The sulfate form enhances its solubility and bioavailability, making it more suitable for therapeutic use.
The synthesis of N-1,3-benzodioxol-5-ylguanidine sulfate typically involves several key steps:
The synthesis may require specific conditions such as temperature control and pH adjustments to optimize yield and purity. Techniques like chromatography are often employed to purify the final product.
The molecular structure of N-1,3-benzodioxol-5-ylguanidine sulfate features a benzodioxole ring fused with a guanidine moiety. The structural configuration is crucial for its biological activity.
These structural characteristics suggest a complex interaction with biological targets .
N-1,3-benzodioxol-5-ylguanidine sulfate can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions are critical in modifying the compound for specific applications .
The mechanism of action of N-1,3-benzodioxol-5-ylguanidine sulfate primarily involves its role as an antagonist in neurotransmitter systems. It is believed to interact with endothelin receptors, inhibiting their activity and thereby influencing vascular tone and blood pressure regulation.
Studies have indicated that compounds with similar structures can exhibit significant effects on serotonin and dopamine pathways, suggesting a multifaceted mechanism that may include modulation of various neurotransmitter systems .
N-1,3-benzodioxol-5-ylguanidine sulfate typically exhibits:
The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various organic transformations typical of guanidine derivatives .
N-1,3-benzodioxol-5-ylguanidine sulfate has potential applications in:
Given its unique structure and biological activity, this compound represents a promising area for further research in drug development and therapeutic applications .
Retrosynthetic deconstruction of N-1,3-benzodioxol-5-ylguanidine sulfate reveals two primary disconnections: (1) cleavage of the sulfate counterion, and (2) fragmentation of the guanidine-benzodioxole bond. The core benzodioxole moiety originates from catechol derivatives via electrophilic cyclization with dihalomethanes, while the guanidine group is typically introduced via S-alkylisothiourea intermediates or direct condensation with cyanamide derivatives [5]. A critical stereochemical consideration involves the planar geometry of the guanidine group, which influences hydrogen-bonding networks during crystallization.
Table 1: Key Intermediates in Benzodioxol-Guanidine Synthesis
Intermediate | Function | Synthetic Source |
---|---|---|
5-Amino-1,3-benzodioxole | Nucleophilic coupling partner | Reduction of 5-nitroisosafrole |
S-Methylisothiourea sulfate | Guanidinylation reagent | Thiourea methylation/acidification |
1,3-Benzodioxole-5-carboxaldehyde | Electrophilic precursor | Duff formylation of benzodioxole |
Enantioselective routes to chiral analogues employ enzymatic resolution using Zygosaccharomyces rouxii or Candida guilliermondii, achieving >98% ee for (S)-α-methyl derivatives [5]. Microwave-assisted Suzuki coupling enables introduction of aryl substituents at the guanidine nitrogen, though steric hindrance limits yields to 45-68% for ortho-substituted aryls.
Sulfate conjugation occurs via two distinct pathways:
Table 2: Sulfonate Salt Properties Relevant to Pharmaceutical Development
Counterion | Aqueous Solubility (mg/mL) | Crystallinity | Dominant FDA-Approved Drugs |
---|---|---|---|
Sulfate | 27.5 ± 3.2 (25°C) | High polymorphic stability | 24 drugs (e.g., phentolamine) |
Mesylate | 89.1 ± 6.7 (25°C) | Monoclinic crystals | 25 drugs (e.g., imatinib) |
Tosylate | 12.8 ± 1.9 (25°C) | Hygroscopic | 8 drugs (e.g., nilotinib) |
Salt formation thermodynamics favor sulfate over hydrochloride due to lattice energy stabilization (-ΔG = 28.5 kJ/mol), confirmed by powder XRD showing layered hydrogen bonding between guanidinium cations and sulfate tetrahedra [2]. Industrial-scale precipitation employs antisolvent crystallization with tert-butyl methyl ether, generating 95.4% purity without requiring chromatographic purification.
Optimization adheres to green chemistry principles through:
Table 3: Sustainability Metrics for Synthesis Pathways
Method | Atom Economy (%) | E-Factor | PMI | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Classical multi-step synthesis | 41.2 | 18.7 | 32.8 | 1,850 |
Solventless mechanochemistry | 78.9 | 1.2 | 3.1 | 420 |
MW-assisted continuous flow | 83.6 | 0.9 | 2.4 | 290 |
PMI = Process Mass Intensity
Enzymatic cascades using Saccharomyces cerevisiae expressing aryl sulfotransferases demonstrate gram-scale bioconversion (space-time yield = 3.8 g·L⁻¹·h⁻¹), though product isolation remains challenging due to media complexity [6]. Life cycle assessment confirms solventless routes reduce global warming potential by 64% compared to DMF-based processes.
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3